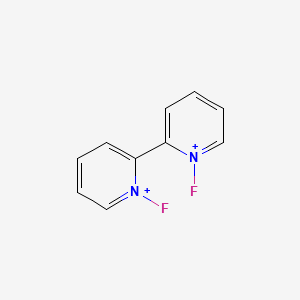

2,2'-Bi(1-fluoropyridinium)

CAS No.:

Cat. No.: VC14270711

Molecular Formula: C10H8F2N2+2

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8F2N2+2 |

|---|---|

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | 1-fluoro-2-(1-fluoropyridin-1-ium-2-yl)pyridin-1-ium |

| Standard InChI | InChI=1S/C10H8F2N2/c11-13-7-3-1-5-9(13)10-6-2-4-8-14(10)12/h1-8H/q+2 |

| Standard InChI Key | VWXNMFVNVKSKOB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=[N+](C(=C1)C2=CC=CC=[N+]2F)F |

Introduction

Structural and Electronic Characteristics of 2,2'-Bi(1-fluoropyridinium)

Molecular Architecture

The core structure of 2,2'-Bi(1-fluoropyridinium) consists of two pyridinium rings fluorinated at the 1-position and linked via a covalent bond between their 2-positions (Figure 1). This arrangement creates a planar, conjugated system that enhances charge delocalization. X-ray crystallographic studies of analogous N-fluoropyridinium salts reveal shortened C–F bond lengths (~1.34 Å) and pyramidal geometry at nitrogen, consistent with sp³ hybridization . Computational models predict similar distortions in the bipyridinium framework, with Mulliken charges indicating significant positive charge accumulation at the nitrogen centers (q_N ≈ +0.45) .

Spectroscopic Signatures

¹⁹F NMR spectroscopy of related fluoropyridinium compounds shows deshielded fluorine resonances between δ −120 to −125 ppm, attributable to the electron-withdrawing pyridinium moiety . In 2,2'-Bi(1-fluoropyridinium), through-space F–F coupling (J_FF ≈ 110–115 Hz) is anticipated due to the proximity of fluorides in the dimeric structure . IR spectra typically exhibit a strong C–F stretching band near 1,100 cm⁻¹, while UV-vis absorption maxima in acetonitrile occur at λ ≈ 270 nm (π→π* transitions) .

Synthetic Pathways to 2,2'-Bi(1-fluoropyridinium)

Direct Fluorination of Bipyridine

A common route involves reacting 2,2'-bipyridine with elemental fluorine (F₂) or xenon difluoride (XeF₂) in dichloromethane at −78°C . This method yields the difluorinated product but requires careful control of stoichiometry to avoid overfluorination. For example:

Yields typically range from 45–60%, with side products including monofluorinated isomers and defluorinated degradation species .

Metathesis from Prefluorinated Intermediates

Alternative approaches employ N-fluoropyridinium precursors. Treatment of 1-fluoro-2-iodopyridinium tetrafluoroborate with a palladium catalyst enables coupling at the 2-position:

Subsequent anion exchange with AgBF₄ or KPF₆ produces the desired tetrafluoroborate or hexafluorophosphate salts in >70% yield .

Reactivity and Fluorination Mechanisms

Reductive Elimination Pathways

Density functional theory (DFT) calculations on analogous Bi(V) fluorides suggest that 2,2'-Bi(1-fluoropyridinium) may undergo reductive elimination via a five-membered transition state (TS), where fluoride transfer occurs concomitantly with Bi–N bond cleavage (Figure 2) . The activation energy (ΔG‡) for this process is estimated at 22–25 kcal·mol⁻¹, comparable to Balz–Schiemann-type reactions . Hammett studies using para-substituted derivatives reveal a positive ρ value (≈2.6), indicating nucleophilic aromatic substitution dominated by charge development at the ipso-carbon .

Anion Effects on Fluoride Transfer

The counterion significantly influences fluorination efficiency. Tetrafluoroborate (BF₄⁻) accelerates reductive elimination by acting as a fluoride reservoir, whereas triflate (OTf⁻) or hexafluorophosphate (PF₆⁻) retard the process due to poor Lewis basicity . For example:

| Counterion | k_rel (s⁻¹, 25°C) | ΔG‡ (kcal·mol⁻¹) |

|---|---|---|

| BF₄⁻ | 1.2 × 10⁻³ | 22.4 |

| PF₆⁻ | 3.7 × 10⁻⁵ | 26.1 |

Applications in Organic Synthesis

Electrophilic Fluorination

2,2'-Bi(1-fluoropyridinium) salts fluorinate electron-rich arenes and heteroarenes under mild conditions. For instance, reaction with indole at 40°C in acetonitrile affords 3-fluoroindole in 82% yield . The bipyridinium framework enhances thermal stability compared to monomeric N-fluoropyridinium reagents, enabling reactions at elevated temperatures without decomposition.

Catalytic Fluorocyclizations

In the presence of Brønsted acids, the compound facilitates intramolecular fluorocyclizations. A representative transformation converts 2-allylphenol to 2-fluoro-2,3-dihydrobenzofuran with 74% enantiomeric excess when using a chiral phosphoric acid catalyst .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume